N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan

Description

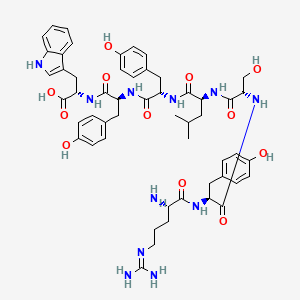

N⁵-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan is a synthetic heptapeptide characterized by a complex sequence of modified and canonical amino acids. Key structural features include:

- Triple tyrosine residues: Three L-tyrosine residues contribute aromaticity and hydroxyl groups, influencing solubility and receptor-binding properties.

Properties

CAS No. |

915146-73-5 |

|---|---|

Molecular Formula |

C53H67N11O12 |

Molecular Weight |

1050.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C53H67N11O12/c1-29(2)22-40(60-51(74)45(28-65)64-50(73)41(23-30-9-15-34(66)16-10-30)59-46(69)38(54)7-5-21-57-53(55)56)47(70)61-42(24-31-11-17-35(67)18-12-31)48(71)62-43(25-32-13-19-36(68)20-14-32)49(72)63-44(52(75)76)26-33-27-58-39-8-4-3-6-37(33)39/h3-4,6,8-20,27,29,38,40-45,58,65-68H,5,7,21-26,28,54H2,1-2H3,(H,59,69)(H,60,74)(H,61,70)(H,62,71)(H,63,72)(H,64,73)(H,75,76)(H4,55,56,57)/t38-,40-,41-,42-,43-,44-,45-/m0/s1 |

InChI Key |

WRSRTJXOWFZOEL-RFAQCYHYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Coupling Reactions

Activation of Amino Acids : Each amino acid is activated using coupling agents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide).

Coupling : The activated amino acid is coupled to the growing peptide chain, forming a peptide bond.

Deprotection

Temporary protecting groups on the amino acids are removed to allow further reactions. Common protecting groups include:

- Boc (tert-butoxycarbonyl) for amines

- Fmoc (9-fluorenylmethyloxycarbonyl) for amines

Cleavage and Purification

After the desired sequence is synthesized, the completed peptide is cleaved from the resin using cleavage agents such as trifluoroacetic acid (TFA). The crude peptide is then purified using techniques like High-Performance Liquid Chromatography (HPLC).

Reaction Conditions

The synthesis of this compound can involve various chemical reactions that modify specific amino acid residues:

Types of Reactions

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Mild acidic conditions |

| Reduction | Dithiothreitol | Room temperature |

| Coupling | HBTU, DIC | Anhydrous solvents |

Industrial Production Methods

In industrial settings, automated peptide synthesizers are often used to enhance efficiency and yield during SPPS. These machines can perform rapid cycles of coupling and deprotection, making large-scale production feasible.

Liquid-Phase Peptide Synthesis (LPPS)

For certain stages, LPPS may be employed to increase efficiency by allowing for larger volumes and easier handling compared to solid-phase methods.

Research Findings and Applications

This compound has been studied for various applications:

Biochemical Studies

Research has shown this compound's role in protein-protein interactions and cellular signaling pathways, making it valuable for understanding complex biological systems.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups through targeted chemical reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Specific reagents depending on the desired modification, such as carbodiimides for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

N-methyl-L-tyrosyl-glycyl-glycyl-L-phenylalanyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-N²-methyl-L-ornithyl-N-ethyl-D-leucinamide

- Molecular Formula : C₅₀H₈₁N₁₅O₉

- Key Features: Contains two N⁵-(diaminomethylidene)-L-ornithine residues. D-leucine and N-ethyl modifications enhance metabolic stability. Higher molecular weight (1036.27 Da) but shorter chain length (hexapeptide) compared to the target heptapeptide.

- Functional Implications: The D-amino acid and ethyl group may reduce enzymatic degradation, making it more suitable for in vivo studies than the target compound .

Other Peptides with Diaminomethylidene Modifications

Compounds featuring N⁵-(diaminomethylidene)-ornithine are rare but share enhanced cation-binding capacity. For example, guanidino-modified peptides often exhibit affinity for sodium-hydrogen exchangers (NHEs) or metalloproteases due to their guanidine-like motifs .

Functional Analogs: Small-Molecule Inhibitors

EIPA (3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide)

- Molecular Formula : C₁₂H₂₀ClN₇O

- Key Features :

- Small-molecule NHE inhibitor with a pyrazine core.

- IC₅₀ for NHE1 inhibition: ~0.1 µM, significantly lower than peptide-based analogs.

- Comparison : EIPA’s potency arises from its compact structure, enabling efficient competitive inhibition of extracellular Na⁺ binding sites. In contrast, the target heptapeptide’s larger size may limit membrane permeability but enable allosteric modulation .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Table 2: Analytical Methods for Characterization

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophan, also known by its CAS number 915146-73-5, is a complex peptide that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Compound Overview

Chemical Properties:

- Molecular Formula: C₅₁H₆₆N₁₂O₁₀

- Molecular Weight: 1007.1 g/mol

- CAS Number: 915146-73-5

The structure of this compound includes multiple amino acids, each contributing to its unique biological properties. The presence of tryptophan and tyrosine residues is particularly noteworthy due to their roles in various biochemical pathways.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids under controlled conditions. This method ensures high purity and yield, which are crucial for biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to modulate various signaling pathways, which can influence cellular processes such as:

- Cell Proliferation: The compound may enhance or inhibit the growth of certain cell types depending on the context.

- Immune Response: It could play a role in modulating immune responses, potentially acting as an immunomodulator.

Antimicrobial Properties

Recent studies have indicated that derivatives of tryptophan, including those found in this compound, exhibit antimicrobial activity against various pathogens. For example, tryptophan derivatives have been explored for their potential as anti-kinetoplastid agents, targeting diseases such as Chagas disease and leishmaniasis .

Neuroprotective Effects

Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Compounds that enhance tryptophan metabolism may have neuroprotective effects and could be beneficial in treating mood disorders .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-seryl | C₄₉H₆₄N₁₁O₉ | Antimicrobial |

| L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl | C₄₈H₆₂N₁₁O₉ | Neuroprotective |

| L-Tryptophan | C₁₁H₁₂N₂O₂ | Precursor to serotonin |

Q & A

Basic: What are the recommended strategies for synthesizing this compound, considering its complex peptide structure?

Methodological Answer:

Solid-phase peptide synthesis (SPPS) is the primary method for constructing such multi-residue peptides. Key steps include:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups for temporary α-amine protection. For the guanidino group in the N⁵-(diaminomethylidene)-L-ornithine residue, employ nitro or trifluoromethanesulfonyl (Tf) groups to prevent side reactions .

- Coupling Efficiency : Optimize coupling agents (e.g., HBTU/HOBt) and monitor via Kaiser test or HPLC to ensure >95% stepwise yield .

- Purification : Post-synthesis, use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Validate purity via LC-MS (mass accuracy <2 ppm) and NMR (e.g., ¹H, ¹³C) for sequence confirmation .

Basic: How should researchers handle and store this compound to maintain stability during experiments?

Methodological Answer:

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Dissolve in anhydrous DMSO (≤10 mM) to prevent hydrolysis of the diaminomethylidene group .

- Storage : Lyophilize and store at -80°C under argon. For short-term use (1–2 weeks), keep in sterile PBS (pH 7.4) at 4°C. Avoid repeated freeze-thaw cycles to preserve peptide integrity .

Advanced: What advanced analytical techniques confirm structural integrity and purity post-synthesis?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS) : Use ESI-TOF or Orbitrap to detect isotopic patterns and confirm molecular weight (e.g., expected [M+H]⁺: ~1200.5 Da) .

- 2D-NMR : Assign residues via TOCSY and NOESY spectra. For example, the aromatic protons of tyrosine/tryptophan residues show distinct NOE correlations in CD₃OD .

- Circular Dichroism (CD) : Analyze secondary structure in aqueous buffer (190–250 nm). A random coil-dominated profile is expected due to the lack of stabilizing disulfide bonds .

Advanced: How can contradictions in reported toxicity profiles of related peptides be resolved for in vivo studies?

Methodological Answer:

- Comparative Assays : Perform parallel toxicity testing using murine models (e.g., acute oral toxicity per OECD 423) and compare with structurally similar peptides (e.g., N-acetylated derivatives in ).

- Dose-Response Analysis : Establish LD₅₀ and NOAEL (no-observed-adverse-effect level) via log-dose regression. Note that acute toxicity (Category 4 in ) may vary due to impurities; use ≥98% pure batches .

- Mechanistic Studies : Assess oxidative stress markers (e.g., glutathione depletion) and histopathology to differentiate compound-specific toxicity from batch-related contaminants .

Basic: What in vitro assays assess this compound’s interaction with neurotransmitter receptors?

Methodological Answer:

- Radioligand Binding Assays : Use ³H-serotonin or ³H-DPAT for 5-HT₁A/₂A receptors. Incubate peptide (1 nM–10 μM) with HEK293 cells expressing recombinant receptors; calculate IC₅₀ via nonlinear regression .

- Calcium Flux Assays : Transfect CHO cells with GPCRs (e.g., 5-HT₃) and measure intracellular Ca²⁺ using Fura-2AM. Normalize responses to 100 μM serotonin controls .

Advanced: What methodologies study the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

- Stable Isotope Labeling : Synthesize a ¹³C/¹⁵N-labeled variant (e.g., at the ornithine residue) and track metabolites in rat plasma via LC-HRMS. Identify cleavage products (e.g., free tyrosine/tryptophan) .

- Enzyme Inhibition Assays : Incubate with liver microsomes ± protease inhibitors (e.g., leupeptin). Use SILAC-based proteomics to identify degrading enzymes (e.g., trypsin-like proteases) .

- Biliary Excretion Studies : Administer intravenously to cannulated rodents; analyze bile samples at 0–24 h. Detect intact peptide and conjugates (e.g., glucuronidated tyrosine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.